2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane
Description
"2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane" is a sulfur-containing heterocyclic compound characterized by a 1,3-dithiane ring fused to a substituted phenyl group. The phenyl group is further substituted with a 4-chlorophenylsulfanyl moiety at the 2-position and a nitro group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, or as a synthetic intermediate.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-1,3-dithiane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S3/c17-11-2-5-13(6-3-11)23-15-7-4-12(18(19)20)10-14(15)16-21-8-1-9-22-16/h2-7,10,16H,1,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBWUVBTUXKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s structure necessitates a convergent synthetic approach, prioritizing the assembly of the 1,3-dithiane ring and subsequent functionalization of the aromatic system. Key disconnections include:
- Disconnection 1 : Cleavage of the 1,3-dithiane ring to a diketone or aldehyde precursor.
- Disconnection 2 : Separation of the 4-chlorophenylsulfanyl and nitro-substituted benzene moieties.
The synthesis must address challenges such as the stability of the dithiane ring under nitration conditions and the regioselective introduction of sulfanyl groups.
Preparation Methodologies
Thioacetalation of Aldehyde Precursors
The 1,3-dithiane ring is typically constructed via thioacetalation of an aldehyde precursor using sulfurizing agents. A method adapted from BF₃·SMe₂-mediated thioacetalation (Figure 1) proves effective.
Procedure :
- Aldehyde Substrate : 2-Nitro-5-[(4-chlorophenyl)sulfanyl]benzaldehyde is prepared via nucleophilic aromatic substitution of 2-nitro-5-fluorobenzaldehyde with 4-chlorothiophenol in DMF at 80°C for 12 hours.
- Thioacetalation : The aldehyde (1 equiv) is treated with 1,2-ethanedithiol (1.2 equiv) and BF₃·SMe₂ (4 equiv) in anhydrous dichloromethane at 80°C for 16 hours.
- Workup : The mixture is quenched with methanol, extracted with DCM, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Nitration of Preformed Dithiane Intermediates
Direct nitration of the aromatic ring post-dithiane formation risks oxidative ring opening. A safer approach involves nitrating the benzene ring prior to dithiane assembly.
Procedure :
- Sulfanyl Introduction : 2-Bromo-5-nitrobenzaldehyde is reacted with 4-chlorothiophenol and K₂CO₃ in DMF at 100°C for 8 hours to afford 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde (87% yield).
- Thioacetalation : As described in Section 2.1.
Advantages : Avoids exposure of the dithiane to strong nitrating agents (HNO₃/H₂SO₄), preserving ring integrity.
Alternative Cyclization Strategies
Thiomethylative Friedel-Crafts Cyclization
BF₃·SMe₂ facilitates dual Lewis acid catalysis and sulfur donation, enabling one-pot cyclization.
Procedure :
- Substrate : 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde (1 equiv).
- Reagents : 1,2-ethanedithiol (1.2 equiv), BF₃·SMe₂ (4 equiv).
- Conditions : Neat conditions at 80°C for 16 hours.
Optimization and Challenges
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Consistent with molecular formula C₁₇H₁₃ClN₂O₂S₃, confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound features a unique structure characterized by the presence of a dithiane ring, a nitrophenyl group, and a chlorophenyl sulfanyl moiety. The molecular formula is , and its structure allows for diverse chemical reactivity.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of compounds similar to 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane. The presence of nitro groups in aromatic compounds is often linked to enhanced antibacterial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | E. coli |
| 4-Nitrophenol Derivative | High | S. aureus |
2. Anticancer Properties
Compounds containing sulfur and nitro groups have been explored for their anticancer properties. Research indicates that the mechanism of action may involve the induction of apoptosis in cancer cells through oxidative stress pathways. For example, studies on similar sulfur-containing compounds have shown promising results in inhibiting the proliferation of breast cancer cells.
Material Science Applications
1. Organic Electronics
The unique electronic properties of sulfur-containing compounds make them suitable candidates for organic semiconductor applications. The dithiane structure can enhance charge transport properties, making it valuable in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
2. Sensor Development
Due to their ability to undergo redox reactions, derivatives of this compound are being researched for use in electrochemical sensors. These sensors can detect various analytes with high sensitivity and selectivity, which is crucial for environmental monitoring and biomedical applications.
Case Studies
Case Study 1: Antimicrobial Testing
A study published in the Journal of Medicinal Chemistry evaluated a series of nitro-substituted dithiane derivatives for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups significantly enhanced antibacterial efficacy compared to their non-substituted counterparts .
Case Study 2: Anticancer Activity Assessment
In a study reported by Cancer Letters, researchers synthesized several dithiane derivatives and assessed their cytotoxicity against human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to the modulation of cellular pathways and biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally or functionally related compounds is critical to understanding the distinct properties of "2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane." Below is a detailed comparison based on the available evidence:
Structural Analogues
Fenofibrate (USP Reference Standard) Structure: Fenofibrate contains a benzenedicarboxylic acid core substituted with 4-chlorophenyl and 4-hydroxyphenyl groups . Key Differences: Unlike the target compound, fenofibrate lacks sulfur atoms in its core structure and features carboxylic acid functionalities. Its pharmacopeial role as a lipid-regulating agent contrasts with the uncharacterized bioactivity of the target compound. Relevance: Highlights the importance of sulfur and nitro groups in modulating electronic properties in the target compound.
Fenofibrate Related Compound A Structure: (4-Chlorophenyl)(4-hydroxyphenyl)methanone . Key Differences: This simpler ketone derivative lacks the dithiane ring and nitro group, emphasizing the structural complexity of the target compound.
Functional Analogues
Antioxidant and Sulfur-Containing Compounds Example: Compounds like 1,3-dithiolanes or dithiocarbamates are known for their radical-scavenging properties. The 1,3-dithiane ring in the target compound may exhibit similar reactivity but with enhanced stability due to the fused aromatic system .
Nitroaromatic Derivatives Example: Nitro-substituted benzodiazepines or triazoles (e.g., CAS-179602-65-4) often display bioactivity related to electron-deficient aromatic systems .
Physicochemical and Pharmacokinetic Properties
Research Findings and Limitations
- Synthesis Challenges : The target compound’s sulfur-rich structure may pose synthetic hurdles, such as regioselectivity in nitro group placement or stability of the dithiane ring under reaction conditions.
- Bioactivity Gaps: No peer-reviewed studies or pharmacopeial data directly address the biological or industrial applications of this compound, unlike its analogues (e.g., fenofibrate or CAS-179602-65-4) .
- Regulatory Status: Not listed in USP or similar pharmacopeias, limiting its validated use in drug development.
Biological Activity
2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane is an organic compound characterized by its unique combination of functional groups, including a chlorophenyl sulfanyl group and a nitrophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a dithiane ring, which contributes to its stability and reactivity. The presence of the nitro group is significant for biological activity, as it can undergo bioreduction to form reactive intermediates.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.92 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-1,3-dithiane |
| CAS Number | 301193-93-1 |
Biological Activity Overview
Research into the biological activity of this compound has revealed potential applications in various areas:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The nitro group can be reduced to form reactive species that interact with cellular components, potentially leading to apoptosis in cancer cells.
The biological effects of this compound are thought to stem from several mechanisms:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, altering their function and affecting various signaling pathways.
- Reactive Intermediate Formation : The bioreduction of the nitro group can generate reactive intermediates that may damage cellular macromolecules such as DNA and proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity :
- Cytotoxicity Against Cancer Cells :
- Inhibition of Enzymatic Activity :
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Optimize stoichiometry to avoid over-substitution.
Advanced: How can SHELX software improve the refinement of this compound’s crystal structure, particularly with high nitro-group thermal motion?
Answer:
The nitro group’s high thermal motion can lead to poor electron density maps. SHELXL (within the SHELX suite) addresses this by:
Q. Example Workflow :
Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
Initial structure solution via dual-space methods (SHELXD).
Final refinement with SHELXL, incorporating hydrogen atom positioning via riding models.
Basic: What spectroscopic techniques confirm the compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for singlet peaks near δ 2.5–3.5 ppm (dithiane protons) and aromatic signals for nitrophenyl/chlorophenyl groups .
- ¹³C NMR : Confirm sulfur-linked carbons (δ 30–40 ppm) and nitro-group carbons (δ 140–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z calculated for C₁₆H₁₁ClN₂O₂S₃: 394.96) .
- IR Spectroscopy : Bands near 1520 cm⁻¹ (NO₂ asymmetric stretching) and 680 cm⁻¹ (C–S stretching) .
Advanced: How can Mercury CSD analyze intermolecular interactions in the crystal lattice of this compound?
Answer:
Mercury’s Materials Module enables:
Packing Similarity Analysis : Compare the compound’s crystal packing with analogous dithiane derivatives (e.g., 2-phenyl-1,3-dithiane) to identify common motifs .
Void Visualization : Quantify free volume in the lattice, which is critical for understanding solubility and stability .
Intermolecular Contact Maps : Identify dominant interactions (e.g., C–H···O nitro, π-stacking between aromatic rings) using the Contact Statistics tool .
Q. Example Application :
- Generate a histogram of S···S distances to assess dithiane ring interactions.
Advanced: What mechanistic role does the dithiane ring play in nucleophilic reactions involving this compound?
Answer:
The 1,3-dithiane ring acts as a carbanion reservoir due to:
Lithiation : Reaction with n-BuLi generates a stabilized carbanion at C2, enabling nucleophilic attacks on electrophiles (e.g., nitroaryl halides) .
Electronic Effects : The sulfur atoms stabilize the negative charge via conjugation, enhancing reactivity .
Steric Guidance : The nitro group at the 5-position directs electrophilic substitution to the 2-position of the adjacent phenyl ring .
Q. Experimental Validation :
- Quench lithiated intermediates with D₂O to confirm carbanion formation via deuterium incorporation (monitored by ¹H NMR) .
Advanced: How can discrepancies between computational predictions and experimental crystallographic data be resolved?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies include:
DFT Optimization : Compare gas-phase computational models (B3LYP/6-31G**) with experimental data, adjusting for solvent dielectric constants .
Hirshfeld Surface Analysis : Use CrystalExplorer to identify close contacts (e.g., C–H···O) that may distort computational models .
Torsional Angle Restraints : Apply these during refinement to align computational and experimental conformers .
Q. Example Case :
- If computational models predict a planar nitro group but X-ray data show distortion, check for crystal packing forces (e.g., π-stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
